Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester
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Overview
Description
Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a homobifunctional cross-linker widely used in proteomics research. This compound is known for its ability to facilitate the coupling of amino-substituted molecules, making it a valuable tool in biochemical and medical research .
Mechanism of Action
Target of Action
Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate, is primarily used in the preparation of five sLex dimers and five sLex carboxylic acids . The compound’s primary targets are the amino-substituted sLex molecules .
Mode of Action
The compound acts by coupling chemoenzymically synthesized amino-substituted sLex to homo-bifunctional cross-linkers of varying chain lengths . This process allows for the creation of sLex dimers and carboxylic acids .
Result of Action
The result of the compound’s action is the successful synthesis of sLex dimers and carboxylic acids . These molecules have various applications in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester typically involves the reaction of Heptaoxatricosanedioic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBMPFLQYQNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444229 |
Source
|
Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211746-85-9 |
Source
|
Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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